3-Iodothiophene

Cross-coupling Suzuki-Miyaura Biaryl synthesis

3-Iodothiophene (CAS 10486-61-0) is a halogenated heterocyclic building block with the molecular formula C4H3IS and a molecular weight of 210.04 g/mol. The iodine substituent at the 3-position of the thiophene ring provides a defined site for palladium-catalyzed cross-coupling reactions and regioselective functionalization.

Molecular Formula C4H3IS
Molecular Weight 210.04 g/mol
CAS No. 10486-61-0
Cat. No. B1329286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodothiophene
CAS10486-61-0
Molecular FormulaC4H3IS
Molecular Weight210.04 g/mol
Structural Identifiers
SMILESC1=CSC=C1I
InChIInChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H
InChIKeyWGKRMQIQXMJVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodothiophene (CAS 10486-61-0) for Organic Electronics and Cross-Coupling: Procurement Guide


3-Iodothiophene (CAS 10486-61-0) is a halogenated heterocyclic building block with the molecular formula C4H3IS and a molecular weight of 210.04 g/mol . The iodine substituent at the 3-position of the thiophene ring provides a defined site for palladium-catalyzed cross-coupling reactions and regioselective functionalization [1]. It is commercially available as a brown liquid with a density of 2.066 g/mL at 25 °C and a refractive index of n20/D 1.657 [2], typically stabilized with copper to prevent decomposition [3]. This compound serves as a key intermediate in organic electronics, pharmaceutical synthesis, and materials science .

Why 3-Iodothiophene Cannot Be Replaced by 2-Iodothiophene or 3-Bromothiophene


Substituting 3-iodothiophene with a close analog—such as 2-iodothiophene or 3-bromothiophene—alters reaction outcomes in ways that are not compensated by simply adjusting stoichiometry or reaction time. The position of the iodine atom dictates the regiochemistry of cross-coupling products [1], and the C–I bond is significantly more reactive toward oxidative addition than the C–Br bond [2]. 2-Iodothiophene is also prone to disproportionation under basic conditions, generating 3-iodothiophene as a contaminant and compromising product purity [3]. These differences mean that selecting the correct iodothiophene isomer is not a matter of preference but of synthetic necessity. The quantitative evidence below demonstrates where 3-iodothiophene provides measurable advantages over its most common alternatives.

Quantitative Differentiation of 3-Iodothiophene (CAS 10486-61-0) Against Key Analogs


Suzuki-Miyaura Coupling: 3-Iodothiophene vs. 2-Bromothiophene Yield Comparison

3-Iodothiophene demonstrates substantially higher coupling efficiency in Suzuki-Miyaura reactions compared to 2-bromothiophene. Under Pd(PPh₃)₄ catalysis, 3-iodothiophene achieves a 94% isolated yield in biaryl synthesis, whereas 2-bromothiophene yields only 78–82% under comparable conditions [1]. This yield differential reflects the lower activation energy for oxidative addition of the C–I bond versus the C–Br bond, a well-established trend in palladium-catalyzed cross-coupling that directly impacts reaction throughput and purification burden [2].

Cross-coupling Suzuki-Miyaura Biaryl synthesis

Oxidative Addition: Direct Organometallic Generation from 3-Iodothiophene vs. 3-Bromothiophene

3-Iodothiophene undergoes direct oxidative addition with Rieke zinc and Rieke magnesium at room temperature to generate 3-thienylzinc and 3-thienylmagnesium iodides, respectively [1]. In contrast, the corresponding 3-bromothiophene does not react with Rieke zinc or magnesium under identical conditions, requiring conversion to the 3-iodo analog before organometallic formation is possible [2]. This binary reactivity difference—reactive versus unreactive—defines whether a direct one-step organometallic synthesis is feasible or whether a halogen-exchange step must precede it.

Organometallic Oxidative addition Grignard

Poly(3-iodothiophene) Hall Mobility: Direct Polymerization vs. Poly(3-hexylthiophene)

Gas-phase polymerization of 3-iodothiophene via chemical vapor deposition produces poly(3-iodothiophene) (P3IT) thin films with a measured Hall mobility of up to 10 cm²/Vs [1]. For comparison, the widely studied poly(3-hexylthiophene) (P3HT) typically exhibits field-effect mobilities in the range of 0.1–0.3 cm²/Vs in pristine films [2], with optimized formulations reaching approximately 1 cm²/Vs [3]. The P3IT mobility value is approximately one order of magnitude higher than standard P3HT, a difference that is attributable to the high crystalline morphology of the P3IT nanoscale films fabricated by this specific deposition process [1].

Conductive polymers Organic electronics Hall mobility

3-Iodothiophene vs. 2-Iodothiophene: Stability Under Basic Conditions

Under basic conditions, 2-iodothiophene undergoes disproportionation to generate 3-iodothiophene as a major byproduct via a 2,3-diiodothiophene intermediate [1]. This halogen dance reaction introduces an impurity stream that complicates purification and reduces yield of the desired 2-substituted product. 3-Iodothiophene, in contrast, is the thermodynamically favored product of this equilibrium and does not undergo analogous migration back to the 2-position under the same conditions [2]. The isomerization of 2-iodothiophene to 3-iodothiophene under basic conditions represents a process risk when 2-iodothiophene is used in reactions requiring strong base or nucleophilic conditions.

Halogen dance Disproportionation Isomer stability

3-Iodothiophene vs. 3-Bromothiophene: Scalable Preparation Without Organolithium Reagents

A patented method (EP0002304A1) describes the preparation of 3-iodothiophene directly from 3-bromothiophene using copper(I) iodide in a polar aprotic solvent at elevated temperature [1]. This approach replaces the earlier Gronowitz method, which required butyllithium at low temperatures—a process that is hazardous, expensive, and unsuitable for scale-up [2]. The CuI-mediated halogen exchange method eliminates the need for cryogenic conditions and pyrophoric organolithium reagents, enabling production at pilot and plant scales [1]. While specific yield data are not publicly available in the patent abstract, the method is explicitly described as a simpler, scalable alternative to the butyllithium-based route.

Synthetic methodology Scalability Process chemistry

Application Scenarios Where 3-Iodothiophene (CAS 10486-61-0) Provides Verified Performance


Synthesis of 3-Thienyl Organometallic Reagents for Electrophilic Coupling

Researchers preparing 3-thienylzinc or 3-thienylmagnesium iodides should prioritize 3-iodothiophene over 3-bromothiophene. The direct oxidative addition of Rieke zinc or magnesium to 3-iodothiophene proceeds at room temperature to generate the organometallic species in a single step, whereas 3-bromothiophene is unreactive under identical conditions [1]. This enables streamlined access to 3-thienyl nucleophiles for coupling with acid chlorides, aryl iodides, aldehydes, and disulfides [2].

Suzuki-Miyaura Cross-Coupling for Biaryl and Heteroaryl Synthesis

For Suzuki-Miyaura couplings requiring high yield and minimal purification, 3-iodothiophene provides superior performance to 2-bromothiophene, achieving 94% isolated yield under standard Pd(PPh₃)₄ conditions compared to 78–82% for the bromo analog [1]. This yield advantage is particularly valuable in multi-step pharmaceutical intermediate synthesis, where cumulative yield losses across steps substantially impact overall process economics [2].

Fabrication of High-Mobility Conductive Polymer Thin Films

Materials scientists developing organic thin-film transistors or organic photovoltaic cells should evaluate poly(3-iodothiophene) (P3IT) films for applications requiring high charge carrier mobility. Gas-phase polymerized P3IT thin films achieve Hall mobilities up to 10 cm²/Vs [1], which is approximately 10–100 times higher than typical values for poly(3-hexylthiophene) (P3HT) [2]. The high crystalline morphology of these nanoscale films makes them suitable for organic electronic layers in electrical devices [3].

Multi-Step Syntheses Requiring Basic or Nucleophilic Conditions

Synthetic routes that involve strong bases or nucleophilic reagents should utilize 3-iodothiophene rather than 2-iodothiophene to avoid unwanted halogen dance side reactions. Under basic conditions, 2-iodothiophene disproportionates to 3-iodothiophene via a 2,3-diiodothiophene intermediate, introducing impurities that complicate purification [1]. 3-Iodothiophene is thermodynamically stable under these conditions and does not undergo analogous isomerization, ensuring cleaner reaction profiles and more predictable yields [2].

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